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Compound of Interest

Compound Name: Anticancer agent 168

Cat. No.: B12372841

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the identification of DNA2
nuclease/helicase as a promising target. This enzyme plays a critical role in DNA replication
and repair, processes that are often upregulated in cancer cells. Inhibition of DNA2 presents a
strategic approach to induce synthetic lethality, particularly in tumors with specific genetic
backgrounds, such as those with TP53 mutations. This guide provides a detailed comparison of
two notable DNAZ2 inhibitors: Anticancer agent 168 (also known as d16) and C5 (4-hydroxy-8-
nitroquinoline-3-carboxylic acid). We present a comprehensive analysis of their performance
based on available experimental data, detail the methodologies of key experiments, and
visualize the pertinent biological pathways.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for Anticancer agent 168 (d16) and
C5, offering a side-by-side comparison of their potency and efficacy in different experimental
settings.
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Anticancer Agent
Parameter C5 Reference
168 (d16)

Biochemical Assay

DNAZ2 Nuclease Data not available in 20 UMIIZIEI4] LRI
Inhibition IC50 searched literature H
Cell-Based Assays
GI50 (MDA-MB-231 _
228 nM Data not available
cells)
G150 (MDA-MB-435 )
137 nM Data not available
cells)
Effective
Concentration (BT549 )
5uM Data not available [5]
& MDAH-2774 cells,
72h)
Effective
Concentration (C33A 2.5 uM Data not available [5]
cells, 72h)
Synergy with PARP
N Yes[5][6] Yes|[6] [51[6]
inhibitors
Synthetic Lethality
Yes[5][7] Yes [51[7]

with mutp53

Mechanism of Action and Signhaling Pathways
Anticancer agent 168 (d16) and C5, while both targeting DNA2, exhibit distinct mechanisms of
action that are particularly effective in different cancer contexts.

Anticancer Agent 168 (d16): Exploiting Mutant p53-Driven Vulnerabilities

Anticancer agent 168 (d16) demonstrates potent anticancer activity, especially in tumors
harboring mutations in the TP53 gene.[5][8][9] Mutant p53 proteins can interfere with the
normal DNA damage response, creating a dependency on alternative repair pathways,
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including the one involving DNAZ2. By inhibiting DNAZ2, d16 disrupts this compensatory
mechanism, leading to an accumulation of DNA damage and subsequent cell death. A key
aspect of d16's mechanism is its ability to inhibit the ATR (Ataxia Telangiectasia and Rad3-
related) signaling pathway in the context of mutant p53, inducing synthetic lethality.[5][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Agent 168 vs. C5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372841#comparing-anticancer-agent-168-to-other-
dna2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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